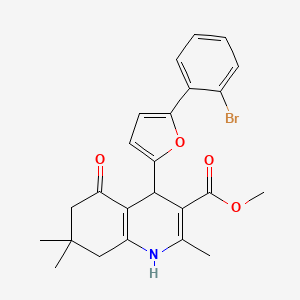
Bis(4,5-dimethyl-2-nitrophenyl)diselane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-NITRO-3,4-XYLYL DISELENIDE: is an organic compound with the molecular formula C16H16N2O4Se2 . It is a member of the diselenide family, characterized by the presence of a diselenide bond (Se-Se) in its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 6-NITRO-3,4-XYLYL DISELENIDE typically involves the reaction of 6-nitro-3,4-xylyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the in situ generated selenocyanate . The reaction is carried out in an aqueous medium, which is both efficient and environmentally friendly. The reaction conditions include:
Temperature: 65°C
Base: Potassium phosphate (K3PO4)
Solvent: Water
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 6-NITRO-3,4-XYLYL DISELENIDE undergoes various chemical reactions, including:
Oxidation: The diselenide bond can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The nitro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Selenoxide derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-NITRO-3,4-XYLYL DISELENIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antioxidant and anticancer properties.
Medicine: Explored for its chemopreventive and therapeutic potential in cancer treatment.
Mécanisme D'action
The mechanism of action of 6-NITRO-3,4-XYLYL DISELENIDE involves its ability to modulate redox reactions and interact with biological molecules. The diselenide bond can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cancer cells, leading to cell death . The compound may also interact with selenoproteins and other molecular targets involved in cellular redox homeostasis.
Comparaison Avec Des Composés Similaires
- Diphenyl diselenide
- Dimethyl diselenide
- Bis(2-hydroxyphenyl) diselenide
- Bis(3-hydroxyphenyl) diselenide
- Bis(4-hydroxyphenyl) diselenide
Comparison: 6-NITRO-3,4-XYLYL DISELENIDE is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to other diselenides. This makes it particularly useful in specific synthetic and biological applications where the nitro group can participate in additional chemical transformations .
Propriétés
Numéro CAS |
35350-44-8 |
|---|---|
Formule moléculaire |
C16H16N2O4Se2 |
Poids moléculaire |
458.3 g/mol |
Nom IUPAC |
1-[(4,5-dimethyl-2-nitrophenyl)diselanyl]-4,5-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C16H16N2O4Se2/c1-9-5-13(17(19)20)15(7-11(9)3)23-24-16-8-12(4)10(2)6-14(16)18(21)22/h5-8H,1-4H3 |
Clé InChI |
VCGJYIWNJPIBDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)[Se][Se]C2=C(C=C(C(=C2)C)C)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


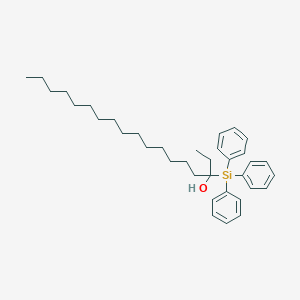

![3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2-thione](/img/structure/B11953924.png)
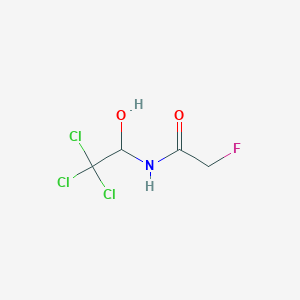
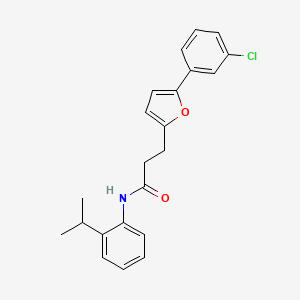
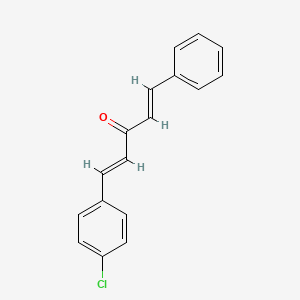

![N-[(Benzyloxy)carbonyl]seryltyrosine](/img/structure/B11953957.png)



![3-[(2-Hydroxybenzyl)amino]phenol](/img/structure/B11953971.png)

